molecular formula C25H28N2O3 B5000826 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate

1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate

Cat. No. B5000826
M. Wt: 404.5 g/mol
InChI Key: FHZGEMZOPHROCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate, also known as DMAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate is not fully understood. However, it is believed to exert its effects through the inhibition of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. This compound has also been shown to increase plant growth and yield in agricultural studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate in lab experiments is its potential to produce significant results in a relatively short amount of time. However, one limitation is the potential for toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate. One area of focus could be the development of novel synthetic methods for this compound, which could lead to increased efficiency and reduced costs. Another area of focus could be the development of new pharmaceutical applications for this compound, including the treatment of other inflammatory conditions and cancers. Additionally, further research could be conducted to explore the potential use of this compound in other fields, such as agriculture and materials science.

Synthesis Methods

1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate can be synthesized using a variety of methods, including acylation of 1-amino-2-naphthol with isobutyryl chloride, followed by reductive amination with dimethylamine. Other methods include the reaction of 1-acetylnaphthalene with 4-dimethylaminobenzaldehyde, followed by reduction with sodium borohydride.

Scientific Research Applications

1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit cancer cell growth. In agriculture, this compound has been studied for its potential use as a plant growth regulator. In material science, this compound has been studied for its potential use in the synthesis of polymers and other materials.

properties

IUPAC Name

[1-[[4-(dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-16(2)25(29)26-24(19-10-13-20(14-11-19)27(4)5)23-21-9-7-6-8-18(21)12-15-22(23)30-17(3)28/h6-16,24H,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZGEMZOPHROCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C=CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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